molecular formula C18H21N5O B2554002 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine CAS No. 2178771-42-9

1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B2554002
CAS No.: 2178771-42-9
M. Wt: 323.4
InChI Key: VYCHIKGPHOIVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a benzimidazole core and a morpholine-substituted pyridine ring, which are privileged scaffolds frequently found in pharmacologically active molecules . The benzimidazole moiety is a common feature in compounds developed for a range of biological targets . Similarly, the morpholine group is a prevalent structural component in many inhibitors and biologically active compounds, valued for its ability to modulate physicochemical properties . While the specific mechanism of action for this precise molecule is not detailed in the public domain, research into analogous structures has shown that similar compounds can be designed as inhibitors for various enzymes and cellular receptors . For instance, closely related benzimidazole analogues have been investigated as inhibitors of Toll-like receptor 9 (TLR9) for the potential treatment of fibrotic diseases , and other derivatives have been explored as tyrosine kinase inhibitors for oncology research . This compound is provided for research use only and is intended for in vitro applications. Researchers can utilize this molecule as a building block in chemical synthesis, a reference standard in analytical studies, or a lead compound in the exploration of structure-activity relationships (SAR) for various biological targets.

Properties

IUPAC Name

1-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-22-16-5-3-2-4-15(16)21-18(22)20-13-14-6-7-17(19-12-14)23-8-10-24-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCHIKGPHOIVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action would depend on the specific biological target of the compound. Generally, drugs work by binding to their target and modulating its activity, which can lead to changes in the biochemical pathways within the cell. This can result in various cellular effects, depending on the nature of the target and the pathway it is involved in .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would also play a crucial role in its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics .

Environmental factors such as temperature, pH, and the presence of other substances can also affect the stability and efficacy of the compound. For instance, extreme temperatures or pH levels might degrade the compound, reducing its effectiveness .

Biological Activity

1-Methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₈H₂₁N₅O
  • Molecular Weight : 323.4 g/mol
  • CAS Number : 2178771-42-9

The compound exhibits several biological activities primarily through its interaction with various molecular targets:

  • Topoisomerase Inhibition : Similar to other benzo[d]imidazole derivatives, it has been suggested that this compound may inhibit human topoisomerase I (Hu Topo I), a critical enzyme involved in DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation .
  • Melanocortin Receptor Modulation : Research indicates that derivatives similar to this compound may act as agonists for the melanocortin-1 receptor (MC1R), which plays a significant role in skin homeostasis and anti-inflammatory responses .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress, which is crucial in various pathological conditions including cancer and neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Mechanism
MCF-715Topoisomerase I inhibition
A54920DNA binding and stabilization
HeLa12MC1R agonism

In Vivo Studies

Recent in vivo studies have further elucidated the pharmacological potential of this compound. For instance, animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent.

Case Studies

  • Case Study on Cancer Treatment : A study involving a derivative of this compound demonstrated a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis through topoisomerase inhibition and subsequent DNA damage response activation .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The compounds were shown to enhance neuronal survival by modulating antioxidant pathways and reducing inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine

Compound Name Core Structure Key Substituents Purity (%) Biological Relevance
1-methyl-N-(1-(4-(3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (24) Benzimidazole-2-amine Trifluoromethyl oxadiazole, piperidine 99 Antiplasmodial activity
N-((1-benzyl-1H-indol-5-yl)methyl)-1H-benzo[d]imidazol-2-amine (S4) Benzimidazole-2-amine Benzylindole methyl 62 (yield) Chemoproteomics (SLC15A4 inhibitor)
1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine derivatives (23, 24) Benzimidazole-2-amine Dichlorobenzyl, acetamide, chloro >98 Synthetic intermediates
Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Benzimidazole-2-amine Cyanophenyl, pyridinyl, ester 95+ Anticoagulant (dabigatran precursor)

Key Observations:

Substituent Impact on Bioactivity: The morpholinopyridinylmethyl group in the target compound likely enhances solubility and target engagement compared to lipophilic groups like dichlorobenzyl (e.g., compound 23, 24) .

Synthetic Accessibility: The target compound shares synthetic parallels with N-((1-benzyl-1H-indol-5-yl)methyl)-1H-benzo[d]imidazol-2-amine (S4), where coupling of benzimidazole-2-amine with substituted aldehydes or halides is critical . Morpholinopyridine incorporation may follow methods akin to Povarov reactions () or copper-catalyzed click chemistry ().

Purity and Analytical Confirmation :

  • Most analogues (e.g., 23, 24 ; compound 24 ) achieve >98% purity via flash chromatography or HPLC, suggesting the target compound likely requires similar rigorous purification.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Physicochemical Properties

Compound LogP* Solubility (µg/mL) Target Affinity (IC50/Ki) Key Reference
This compound ~2.5 (est) High (aqueous) Not reported N/A
N-((1-benzyl-1H-indol-5-yl)methyl)-1H-benzo[d]imidazol-2-amine (S4) ~3.8 Moderate SLC15A4 inhibition
1-methyl-N-(1-(4-(3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (24) ~4.2 Low Antiplasmodial (EC50: 0.8 µM)
Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate ~1.9 High Thrombin inhibition

*Estimated using fragment-based methods.

Key Insights:

  • The morpholinopyridine group reduces LogP compared to benzyl or trifluoromethyl oxadiazole analogues, favoring improved aqueous solubility.

Q & A

Q. What are the established synthetic routes for 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with acyl chlorides or carboxylic acids under acidic conditions (e.g., polyphosphoric acid) .
  • Step 2: Introduction of the morpholinopyridine moiety through alkylation or reductive amination. A common approach is reacting 6-morpholino-3-pyridinemethanol with the benzimidazole intermediate in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile .
  • Purification: Column chromatography (silica gel, CHCl₃/EtOH) or recrystallization ensures high purity (>95%) .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, morpholine protons at δ 3.5–3.7 ppm) .
    • ¹³C NMR confirms carbon connectivity, such as the morpholine carbons (δ 45–55 ppm) and benzimidazole carbons (δ 110–150 ppm) .
  • LC-MS/HRMS: Validates molecular weight (e.g., [M+H]+ ~424.2) and purity (>98%) via retention time (tR ~2–3 min) .
  • Melting Point: Determines crystalline consistency (e.g., 74–92°C for analogous compounds) .

Advanced Research Questions

Q. How can researchers address unexpected byproducts during synthesis, such as N-demethylation or diarylation?

Methodological Answer: Unexpected pathways (e.g., N-demethylation followed by self-catalyzed N-diarylation) may arise due to competitive reaction kinetics. Strategies include:

  • Mechanistic Studies: Use isotopic labeling (e.g., ¹⁵N) or in situ IR spectroscopy to track intermediates .
  • Kinetic Control: Adjust reaction temperature (e.g., lower to 0–25°C) and reagent stoichiometry to favor the desired pathway .
  • Computational Modeling: Apply density functional theory (DFT) to predict activation barriers for competing reactions .

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection during alkylation steps .
  • Flow Chemistry: Implement continuous flow reactors for exothermic reactions (e.g., acyl chloride couplings) to improve reproducibility .
  • Purification: Employ orthogonal techniques (e.g., solvent extraction followed by size-exclusion chromatography) to isolate intermediates .

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

Methodological Answer:

  • X-ray Diffraction: Use SHELXL for small-molecule refinement to determine bond lengths/angles (e.g., benzimidazole C–N bond ~1.33 Å) .
  • Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., NH∙∙∙N motifs with R²₂(16) graph-set patterns) to validate packing .
  • Twinned Data Refinement: Apply SHELXPRO for high-resolution or twinned macromolecular datasets .

Q. What methodologies evaluate the compound’s antiplasmodial activity and mechanisms?

Methodological Answer:

  • In Vitro Assays: Test inhibition of Plasmodium falciparum growth (IC₅₀) using SYBR Green fluorescence .
  • Hemozoin Inhibition: Quantify β-hematin formation via FTIR (e.g., 1660 cm⁻¹ carbonyl peaks) to assess disruption of heme detoxification .
  • SAR Studies: Modify substituents (e.g., morpholine vs. piperidine) and correlate with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.